7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid
Description
7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 914203-21-7) is a coumarin derivative characterized by a chromene backbone substituted with an isopropoxy group at the 7-position and a carboxylic acid moiety at the 3-position. Coumarins and their derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and fluorescent properties .
Properties
IUPAC Name |
2-oxo-7-propan-2-yloxychromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7(2)17-9-4-3-8-5-10(12(14)15)13(16)18-11(8)6-9/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPQYBJLUFVIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586421 | |
| Record name | 2-Oxo-7-[(propan-2-yl)oxy]-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-21-7 | |
| Record name | 2-Oxo-7-[(propan-2-yl)oxy]-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 7-Hydroxycoumarin-3-carboxylic Acid
The most direct route involves O-alkylation of 7-hydroxycoumarin-3-carboxylic acid with isopropyl bromide. In a representative procedure, 7-hydroxycoumarin-3-carboxylic acid is dissolved in acetone with potassium carbonate (K₂CO₃) as the base. Isopropyl bromide (2.5 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether/ethyl acetate, 3:1). This method yields 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid in 65–77% efficiency.
Critical to this approach is the selection of solvent and base. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may necessitate higher temperatures (80–100°C). The ¹H NMR spectrum of the product confirms successful alkylation: the isopropoxy group’s methine proton appears as a septet at δ 4.50–4.70 ppm, while the methyl groups resonate as doublets at δ 1.20–1.35 ppm. The carboxylic acid proton is typically absent in ¹H NMR due to exchange broadening but is identifiable in ¹³C NMR at δ 161.89 ppm.
Alternative Route: Pechmann Condensation with Subsequent Functionalization
An alternative pathway begins with the Pechmann condensation of 4-isopropoxyphenol and ethyl 3-oxobutanoate. In concentrated sulfuric acid at 0–5°C, the phenol and β-keto ester condense to form ethyl 7-isopropoxy-2-oxo-2H-chromene-3-carboxylate. Hydrolysis of the ester is achieved using sodium hydroxide (2M, 60°C, 4 hours), followed by acidification with HCl to precipitate the carboxylic acid. This two-step process affords the target compound in 70–85% overall yield.
The ester intermediate’s ¹H NMR spectrum exhibits a quartet (δ 4.30–4.45 ppm) and triplet (δ 1.35–1.40 ppm) corresponding to the ethyl group, which disappear upon hydrolysis. Microwave-assisted reactions reduce hydrolysis time to 30 minutes with comparable yields.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) of 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid reveals:
- A singlet at δ 8.94 ppm for the C4–H proton.
- Aromatic protons at δ 7.81 (d, J = 8.8 Hz, H-5) and δ 6.90 (d, J = 8.8 Hz, H-6).
- The isopropoxy group’s methine septet (δ 4.60 ppm) and methyl doublets (δ 1.25 ppm).
¹³C NMR (101 MHz, DMSO-d₆) confirms:
Infrared (IR) Spectroscopy
The IR spectrum (KBr) shows a broad O–H stretch at 2500–3000 cm⁻¹ (carboxylic acid) and a sharp lactone C=O stretch at 1715 cm⁻¹. The isopropoxy C–O–C asymmetric stretch appears at 1240 cm⁻¹.
Optimization of Reaction Conditions
Base and Solvent Selection
Alkylation efficiency depends on the base-solvent system:
Temperature and Reaction Time
- Reflux (80°C) : Optimal for complete conversion within 12 hours.
- Room temperature : Requires extended time (48 hours) and results in lower yields (50%).
Applications and Derivatives
7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid serves as a precursor for bioactive analogs:
- Amides : Coupling with anilines using PyBOP yields antifungal agents (IC₅₀: 0.8–3.0 μM).
- Esters : Steglich esterification with alcohols produces cytotoxic derivatives against MCF-7 cells (IC₅₀: 2.3–6.6 μM).
Challenges and Limitations
Scientific Research Applications
7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid with structurally similar derivatives:
Key Observations :
- Melting Points : Hydroxy and nitro substituents increase melting points due to enhanced hydrogen bonding or polar interactions. Alkoxy groups (methoxy, ethoxy, isopropoxy) reduce melting points, with bulkier substituents likely lowering crystallinity further .
- IR Spectroscopy : All compounds show strong carbonyl (C=O) stretches near 1740–1670 cm⁻¹. Hydroxy derivatives exhibit broad O–H stretches (~3150–3400 cm⁻¹), absent in alkoxy-substituted analogs .
Reactivity and Functionalization
Coumarin-3-carboxylic acids are versatile intermediates for further derivatization:
- Amidation : Reaction with amines to form carboxamides (e.g., N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, m.p. 277–279°C) .
- Esterification : Conversion to esters using alcohols, as seen in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (C₁₂H₁₀O₅) .
- Metal Complexation : Carboxylic acid groups can coordinate to metals (e.g., silver), enhancing antimicrobial activity .
7-Isopropoxy-Specific Considerations : The isopropoxy group’s steric hindrance may slow nucleophilic substitution reactions compared to smaller alkoxy groups. However, its lipophilicity could improve membrane permeability in biological applications .
Biological Activity
Overview
7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene class, characterized by a chromene ring system with an isopropoxy group at the 7-position, an oxo group at the 2-position, and a carboxylic acid group at the 3-position. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C13H14O4
- Molecular Weight : Approximately 250.25 g/mol
- Structural Features :
- Chromene core structure
- Isopropoxy group (C3H7O) influencing reactivity and solubility
Biological Activities
Research indicates that 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits various biological activities:
-
Antimicrobial Activity :
- The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown bacteriostatic and bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) reported range from 2 mg/mL to 5 mg/mL depending on the strain tested .
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Specific mechanisms of action include modulation of enzyme activity involved in cancer progression.
- It has been noted for its potential to induce apoptosis in various cancer cell lines, although further research is needed to elucidate the precise pathways involved .
The mechanism of action for 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. This interaction can influence various biochemical pathways, contributing to its antimicrobial and anticancer effects .
Comparative Analysis with Related Compounds
To better understand the unique properties of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid | Hydroxyl group at position 7 | Exhibits different solubility and reactivity profiles |
| 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Methoxy group instead of isopropoxy | Known for strong fluorescence properties |
| 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid | Chlorine atom at position 6 | Enhanced biological activity due to halogen substitution |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of chromene compounds exhibited significant antibacterial activity against Bacillus cereus, with MIC values indicating effective inhibition at low concentrations .
- Anticancer Research : In vitro assays have shown that 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid can inhibit cell growth in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Chemical Reactions Analysis
Oxidation Reactions
The oxo group at position 2 and the chromene ring system enable selective oxidation under controlled conditions.
Mechanistic Insight :
-
The electron-rich chromene ring facilitates electrophilic oxidation.
-
Oxidative ring-opening is observed under strong acidic conditions, forming salicylaldehyde derivatives .
Reduction Reactions
The ketone at position 2 and ester/carboxylic acid groups are susceptible to reduction.
Side Reactions :
Substitution Reactions
The isopropoxy group at position 7 undergoes nucleophilic substitution, while the carboxylic acid participates in condensation.
Nucleophilic Substitution of Isopropoxy Group
Carboxylic Acid Derivitization
Ring-Opening and Rearrangement
The lactone ring undergoes cleavage under basic or nucleophilic conditions:
Mechanistic Pathway :
-
Nucleophilic attack at the lactone carbonyl.
-
Ring-opening to form a keto-acid intermediate.
Photochemical Reactions
The chromene system participates in [2+2] cycloadditions under UV light:
| Conditions | Products | Key Findings |
|---|---|---|
| UV light (λ = 300 nm) | Cyclobutane-fused dimer | Regioselective dimerization via excited-state reactivity . |
Comparative Reactivity with Analogues
The isopropoxy group confers steric and electronic differences compared to other alkoxy substituents:
Q & A
Q. What are the established synthetic protocols for 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid, and what are the critical parameters affecting yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification under basic conditions. For analogous coumarin derivatives, potassium carbonate in dry DMF is used to deprotonate the carboxylic acid, followed by reaction with alkyl halides (e.g., isopropyl bromide) at reflux temperatures . Key parameters include stoichiometric control of the electrophile (1.2–1.5 equivalents), anhydrous reaction conditions to prevent hydrolysis, and purification via silica gel chromatography (dichloromethane/methanol gradients) to isolate the product . Yield optimization requires monitoring reaction progress using TLC or in situ IR spectroscopy to terminate the reaction before side-product formation.
Q. Which spectroscopic techniques are most effective for confirming the structure of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid?
Methodological Answer:
- 1H NMR : Diagnostic signals include the isopropoxy group’s methyl doublets (δ 1.2–1.4 ppm, J = 6.5 Hz) and the coumarin H-4 proton (δ ~8.6 ppm, singlet) .
- 13C NMR : The carbonyl carbons (C-2 and C-3) resonate at δ 160–164 ppm and δ 164–168 ppm, respectively .
- HRMS : Validates molecular weight (theor. [M+H]+ = 279.0866) with <2 ppm error .
- X-ray crystallography : Resolves bond angles and confirms the planar coumarin core, as seen in allyl ester derivatives .
Q. What are the recommended storage conditions to maintain the stability of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid?
Methodological Answer: Store in airtight, amber glass containers under nitrogen at 2–8°C. Avoid moisture (use desiccants), direct light, and temperatures >50°C to prevent decarboxylation or ester hydrolysis . For long-term storage, conduct periodic stability assessments via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing derivatives of this compound?
Methodological Answer: Conflicting NMR signals may arise from tautomerism (e.g., keto-enol equilibria) or rotational isomers. For example, oxime derivatives exhibit peak splitting due to syn/anti configurations, resolved by 2D NMR (COSY, NOESY) . Solvent effects (e.g., DMSO vs. CDCl3) can shift proton resonances; replicate experiments in deuterated solvents matching reaction conditions . Impurities are identified via spiking experiments with authentic samples or LC-MS profiling .
Q. What strategies improve the solubility of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid in aqueous media for biological assays?
Methodological Answer:
- Derivatization : Convert the carboxylic acid to a sodium salt using NaOH in methanol/water mixtures .
- Prodrug design : Synthesize ester prodrugs (e.g., allyl or methyl esters) that hydrolyze in physiological conditions .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
Q. How can unexpected byproducts during synthesis be minimized or characterized?
Methodological Answer:
- Byproduct identification : LC-HRMS and 1H NMR diffusion-ordered spectroscopy (DOSY) differentiate byproducts from the target compound .
- Kinetic control : Reduce electrophile excess (e.g., isopropyl bromide to 1.1 equivalents) and lower reaction temperatures (0–25°C) to suppress alkylation at competing sites .
- Purification : Employ preparative HPLC with a C18 column (0.1% TFA in acetonitrile/water) to resolve structurally similar impurities .
Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?
Methodological Answer:
- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., acylation at C-3 vs. O-7) .
- Isotopic labeling : Use 18O-labeled water to track hydrolysis pathways of ester derivatives .
- In situ monitoring : ReactIR detects intermediates (e.g., acyl chlorides) to adjust reagent addition rates and minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
